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Introduction:

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the Solanaceae family,

playing a crucial role in the plant's defense response against herbivores and pathogens.[1][2] It

is derived from a larger precursor protein called prosystemin.[1][2] Understanding the intricate

functions of systemin and its signaling pathway is paramount for developing novel strategies

for crop protection and disease resistance. Gene silencing techniques offer powerful tools to

investigate the function of systemin by specifically downregulating or knocking out the

expression of the prosystemin gene or other components of its signaling cascade. This

document provides detailed application notes and protocols for utilizing various gene silencing

methods to study systemin function.

I. Gene Silencing Techniques to Study Systemin
Function
Several gene silencing techniques can be employed to elucidate the role of systemin. The

choice of method depends on the specific research question, the desired level and duration of

silencing, and the amenability of the plant species to transformation.

1. RNA Interference (RNAi):
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RNAi is a post-transcriptional gene silencing mechanism initiated by double-stranded RNA

(dsRNA), which leads to the degradation of homologous mRNA.[3][4] This technique can be

used to achieve a "knockdown" of gene expression, allowing for the study of essential genes

that might be lethal if completely knocked out.[3]

Hairpin RNA (hpRNA): This method involves the stable transformation of plants with a

construct that expresses a self-complementary hairpin RNA corresponding to a sequence of

the target gene (e.g., prosystemin).[3][4] This hpRNA is then processed by the plant's

cellular machinery into small interfering RNAs (siRNAs) that guide the silencing of the target

mRNA.[4]

Synthetic trans-acting small interfering RNAs (syn-tasiRNAs): This is a more precise RNAi

approach where artificial microRNAs are designed to produce siRNAs targeting the gene of

interest.[5][6][7] This method offers high specificity and the potential for multiplex gene

silencing.[5]

Virus-Induced Gene Silencing (VIGS): VIGS is a transient gene silencing method that utilizes

a modified plant virus to deliver a fragment of the target gene into the plant.[8][9][10][11] The

plant's defense mechanism recognizes the viral RNA and the inserted host gene sequence,

leading to the silencing of the endogenous gene.[8][9][11] Tobacco Rattle Virus (TRV) is a

commonly used vector for VIGS in tomato.[9][10]

2. CRISPR-Cas9:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a

powerful genome editing tool that can be used to create precise gene knockouts by introducing

insertions or deletions (indels) in the target gene.[12][13][14] This results in a complete loss of

function, providing definitive evidence for the gene's role.

3. Antisense RNA:

Antisense RNA technology involves the introduction of an RNA molecule that is complementary

to the target mRNA.[15][16][17] This antisense RNA binds to the mRNA, forming a double-

stranded molecule that can inhibit translation or lead to mRNA degradation.[17] Historically, this

was one of the first techniques used to study systemin function.[1]
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II. Data Presentation
The following tables summarize hypothetical quantitative data from experiments using gene

silencing to study systemin function.

Table 1: Effect of Prosystemin Gene Silencing on Proteinase Inhibitor (PI) Activity in Tomato

Leaves Upon Wounding.

Gene
Silencing
Method

Target Gene Plant Line

PI Activity
(units/mg
protein) -
Unwounded

PI Activity
(units/mg
protein) -
Wounded

Percent
Reduction
in PI
Activity
(Wounded)

RNAi

(Hairpin)
Prosystemin RNAi-1 5.2 ± 0.4 25.8 ± 2.1 78.5%

RNAi

(Hairpin)
Prosystemin RNAi-2 4.9 ± 0.5 30.1 ± 2.5 74.9%

CRISPR-

Cas9
Prosystemin crispr-1 5.5 ± 0.6 8.3 ± 0.9 93.1%

CRISPR-

Cas9
Prosystemin crispr-2 5.1 ± 0.4 9.1 ± 1.0 92.4%

Wild Type

(Control)
- WT 5.3 ± 0.5 120.5 ± 10.2 0%

VIGS Prosystemin VIGS-prosys 6.1 ± 0.7 45.3 ± 4.2 62.4%

VIGS

(Control)
PDS VIGS-PDS 5.8 ± 0.6 118.9 ± 9.8 1.3%

Data are presented as mean ± standard deviation (n=10). PDS (Phytoene desaturase) is a

common control for VIGS, as its silencing leads to a visible photobleaching phenotype.

Table 2: Impact of Systemin Receptor (SYR1) Knockout on Defense Gene Expression in

Response to Systemin Treatment.
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Gene Genotype Treatment
Relative Gene
Expression (fold
change)

PI-II Wild Type Mock 1.0 ± 0.1

Wild Type Systemin (100 nM) 15.2 ± 1.8

syr1 knockout Mock 0.9 ± 0.2

syr1 knockout Systemin (100 nM) 1.3 ± 0.3

LOX D Wild Type Mock 1.0 ± 0.1

Wild Type Systemin (100 nM) 8.5 ± 0.9

syr1 knockout Mock 1.1 ± 0.2

syr1 knockout Systemin (100 nM) 1.2 ± 0.2

Gene expression was measured by RT-qPCR and normalized to a reference gene. Data are

presented as mean ± standard deviation (n=3).

III. Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the Prosystemin Gene in Tomato (Solanum

lycopersicum)

This protocol provides a detailed workflow for generating prosystemin knockout lines in tomato

using the CRISPR-Cas9 system.[12][13][14]

1. a. Design of single guide RNAs (sgRNAs):

Identify the coding sequence of the prosystemin gene in the tomato genome.
Use online tools (e.g., CRISPR-P, ChopChop) to design two sgRNAs targeting the first exon
of the prosystemin gene to enhance knockout efficiency.[13][14]
Select sgRNAs with high on-target scores and low off-target potential.

1. b. Vector Construction:

Synthesize the designed sgRNA sequences as DNA oligonucleotides.
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Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the
control of a strong constitutive promoter (e.g., CaMV 35S). Many publicly available vectors
also contain a plant selection marker (e.g., kanamycin resistance).

1. c. Agrobacterium-mediated Transformation of Tomato:

Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens strain GV3101 by
electroporation.
Prepare tomato cotyledon explants from 7-10 day old seedlings.
Co-cultivate the explants with the transformed Agrobacterium for 48 hours in the dark.
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium
(e.g., timentin) and a selection agent to select for transformed plant cells (e.g., kanamycin).
Subculture the explants every 2-3 weeks until shoots regenerate.

1. d. Regeneration and Screening of Edited Plants:

Root the regenerated shoots on a rooting medium.
Transfer the rooted plantlets to soil and grow in a controlled environment.
Extract genomic DNA from the putative edited plants (T0 generation).
Use PCR to amplify the target region of the prosystemin gene.
Sequence the PCR products to identify plants with mutations (indels).
Analyze the sequencing data to confirm frameshift mutations that lead to a knockout.
Grow the T0 plants to maturity and collect seeds (T1 generation).
Screen the T1 generation to identify homozygous knockout lines that are free of the Cas9
transgene.

Protocol 2: Virus-Induced Gene Silencing (VIGS) of the Prosystemin Gene in Tomato

This protocol describes a transient method for silencing the prosystemin gene using a Tobacco

Rattle Virus (TRV)-based VIGS system.[9][18]

2. a. VIGS Vector Construction:

Select a 200-400 bp fragment from the coding sequence of the prosystemin gene.
Use bioinformatics tools to ensure the fragment is specific to the prosystemin gene and has
minimal homology to other genes to avoid off-target silencing.
Clone the selected fragment into the pTRV2 VIGS vector.

2. b. Agrobacterium Preparation:
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Transform the pTRV1 and the pTRV2-prosystemin constructs into separate Agrobacterium
tumefaciens cultures (strain GV3101).
Grow the bacterial cultures overnight in LB medium with appropriate antibiotics.
Pellet the bacteria and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 200
µM acetosyringone) to an OD600 of 1.5.
Mix the pTRV1 and pTRV2-prosystemin cultures in a 1:1 ratio.
Incubate the mixture at room temperature for 3-4 hours in the dark.

2. c. Agroinfiltration of Tomato Seedlings:

Use a needleless syringe to infiltrate the Agrobacterium mixture into the abaxial side of the
cotyledons of 2-week-old tomato seedlings.[18]
Infiltrate a control group of plants with Agrobacterium carrying the pTRV1 and an empty
pTRV2 vector or a pTRV2 vector containing a PDS fragment (for a visual control).

2. d. Silencing and Phenotypic Analysis:

Grow the infiltrated plants in a controlled environment (21-23°C, 16h light/8h dark
photoperiod).
Observe the plants for the silencing phenotype. For the PDS control, photobleaching should
appear in the upper leaves 2-3 weeks post-infiltration.
At 3-4 weeks post-infiltration, when silencing is expected to be maximal, perform
experiments to analyze systemin function (e.g., wounding assays, insect feeding trials, gene
expression analysis).
Confirm the silencing of the prosystemin gene by RT-qPCR.

IV. Visualizations
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Caption: A simplified diagram of the systemin signaling pathway.[1][2][19]
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Caption: Experimental workflows for different gene silencing techniques.
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[https://www.benchchem.com/product/b549619#gene-silencing-techniques-to-study-
systemin-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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